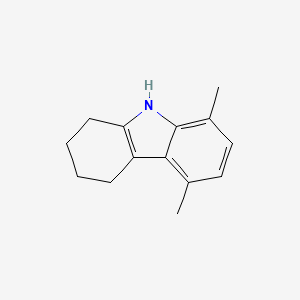
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole structure, which can then be further modified to produce the desired carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the carbazole core followed by selective methylation at the 5 and 8 positions. Catalysts and specific reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction may produce fully saturated carbazole derivatives.
科学研究应用
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Derivatives of carbazole have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with DNA, proteins, or cell membranes.
相似化合物的比较
Similar Compounds
- 2,3,4,9-tetrahydro-1H-carbazole
- 5,6,7,8-tetrahydrocarbazole
- 1,2,3,4-tetrahydrocarbazole
Uniqueness
The presence of methyl groups at the 5 and 8 positions in 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole distinguishes it from other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and overall chemical properties, making it suitable for specific applications that other carbazole derivatives may not be able to fulfill.
属性
CAS 编号 |
36729-38-1 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H17N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8,15H,3-6H2,1-2H3 |
InChI 键 |
BYMKVKXLPSDDSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C(CCCC3)NC2=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)



![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
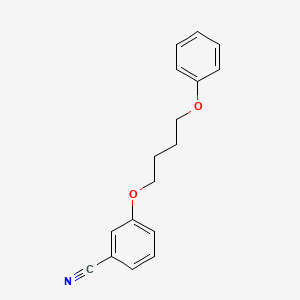



![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
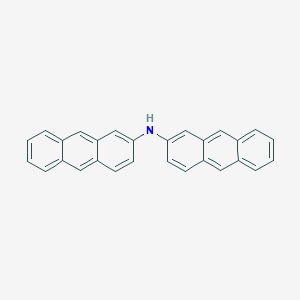
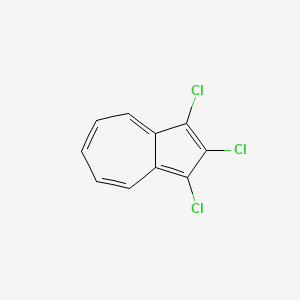
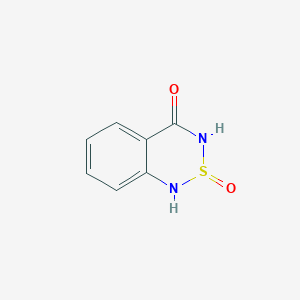
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
